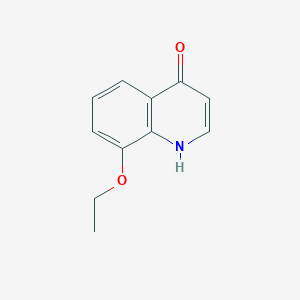![molecular formula C11H10N2O B6256137 4-[(pyridin-4-yl)amino]phenol CAS No. 82564-31-6](/img/new.no-structure.jpg)
4-[(pyridin-4-yl)amino]phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(pyridin-4-yl)amino]phenol is an organic compound with the molecular formula C11H10N2O It consists of a phenol group substituted with a pyridin-4-ylamino group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-[(pyridin-4-yl)amino]phenol can be synthesized through several methods. One common approach involves the reaction of 4-aminophenol with 4-chloropyridine under basic conditions. The reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like dimethylformamide. The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Análisis De Reacciones Químicas
Types of Reactions
4-[(pyridin-4-yl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, particularly at the phenol ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are commonly employed.
Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like halogenating agents or nitrating mixtures.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated phenol derivatives.
Aplicaciones Científicas De Investigación
4-[(pyridin-4-yl)amino]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a ligand for biological receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-[(pyridin-4-yl)amino]phenol involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s phenol group can form hydrogen bonds with amino acid residues in the enzyme, while the pyridin-4-ylamino group can engage in π-π interactions with aromatic residues. These interactions disrupt the enzyme’s function, leading to its inhibition .
Comparación Con Compuestos Similares
Similar Compounds
4-aminophenol: Similar structure but lacks the pyridin-4-yl group.
4-(pyridin-4-yl)phenol: Similar structure but lacks the amino group.
4-(pyridin-2-yl)phenol: Similar structure but with the pyridinyl group at a different position.
Uniqueness
4-[(pyridin-4-yl)amino]phenol is unique due to the presence of both the pyridin-4-yl and amino groups, which confer distinct chemical and biological properties. This combination allows for versatile reactivity and potential interactions with various biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Número CAS |
82564-31-6 |
|---|---|
Fórmula molecular |
C11H10N2O |
Peso molecular |
186.2 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



